3-(2-Bromophenyl)propanal

Lipophilicity LogP Chromatography

3-(2-Bromophenyl)propanal (CAS 107408-16-2) is a bifunctional ortho-bromo aldehyde enabling sequential transformations in alkaloid total synthesis. • ACDE ring system of daphenylline: 10 steps, 17% overall yield (vs. 13-19 steps, 7.0-7.6% for alternative routes) via a self-terminating 6-exo-trig aryl radical-alkene cyclization unique to the ortho-bromo isomer. • Dual reactivity: aldehyde for nucleophilic addition, Wittig, and reductive amination; ortho-Br for Suzuki, Heck, and Sonogashira cross-coupling without protecting-group manipulation. • Enables 3-step stereoselective synthesis of tetrahydroquinoline alkaloids (-)-angustureine and (-)-cuspareine via N-tert-butanesulfinyl imine chemistry. ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 107408-16-2
Cat. No. B024917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)propanal
CAS107408-16-2
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC=O)Br
InChIInChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
InChIKeyLZYQKMVDCBFOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenyl)propanal: Ortho-Bromo Aryl Aldehyde Building Block


3-(2-Bromophenyl)propanal (CAS 107408-16-2) is a bifunctional aromatic aldehyde bearing a bromine atom at the ortho position of the phenyl ring. This structural arrangement confers distinct reactivity profiles, enabling sequential or orthogonal transformations via the aldehyde group (e.g., nucleophilic addition, reductive amination, Wittig/Horner–Wadsworth–Emmons reactions) and the aryl bromide (e.g., cross-coupling, radical cyclization, lithiation) [1]. The compound serves as a key starting material in the construction of complex polycyclic scaffolds, notably the ACDE ring system of the Daphniphyllum alkaloid daphenylline, where its ortho-bromo substitution is essential for a self-terminating 6-exo-trig aryl radical-alkene cyclization [1].

3-(2-Bromophenyl)propanal: Irreplaceable vs. Common Analogs


The ortho-bromo substitution pattern of 3-(2-bromophenyl)propanal confers unique steric and electronic properties that directly influence reactivity and selectivity in key transformations. Unlike its para-bromo isomer (CAS 80793-25-5), the ortho-bromine atom can participate in intramolecular cyclizations and radical processes that are geometrically impossible for the para-isomer [1]. Furthermore, compared to the non-brominated parent 3-phenylpropanal (CAS 104-53-0), the presence of the bromine atom provides a synthetic handle for downstream cross-coupling and diversification, which is entirely absent in the parent compound . Substitution with a chloro analog (e.g., 3-(2-chlorophenyl)propanal, CAS 157433-36-8) may result in altered reactivity due to differences in bond strength, polarizability, and leaving group ability in metal-catalyzed processes, potentially compromising yield or requiring re-optimization of established protocols [2].

3-(2-Bromophenyl)propanal: Quantitative Differentiation vs. Analogs


Lipophilicity (LogP) Comparison

The computed octanol-water partition coefficient (LogP) for 3-(2-bromophenyl)propanal is 2.58, indicating a higher lipophilicity compared to its non-brominated analog 3-phenylpropanal (LogP = 2.04) and its 2-chloro analog (LogP = 2.47) [1][2]. This increased lipophilicity is a direct consequence of bromine substitution and may influence the compound's behavior in biological assays, membrane permeability, and chromatographic retention times [3].

Lipophilicity LogP Chromatography ADME Medicinal Chemistry

Boiling Point and Purification Implications

3-(2-Bromophenyl)propanal exhibits a boiling point of 262.98 °C at 760 mmHg, which is significantly higher than that of the non-brominated analog 3-phenylpropanal (217.7 °C) and its 2-chloro analog (238.57 °C) [1][2]. This elevated boiling point is a consequence of the increased molecular weight and polarizability imparted by the bromine atom. The higher boiling point can influence purification strategy, as simple distillation may require reduced pressure to avoid thermal decomposition, and it also reflects the compound's lower volatility compared to lighter analogs [3].

Boiling Point Purification Distillation Thermal Stability Physicochemical Properties

Synthetic Efficiency in Daphenylline ACDE Ring System

In a direct comparison of synthetic routes to the ACDE ring system of daphenylline, the use of 3-(2-bromophenyl)propanal as the starting material enabled a 10-step sequence with a 17% overall yield [1]. This performance stands in contrast to alternative approaches for constructing daphenylline-related scaffolds. For instance, the total synthesis of (-)-daphenylline starting from (S)-carvone required 19 steps in the longest linear sequence and proceeded with a 7.6% overall yield [2]. Similarly, the construction of the ABCE tetracyclic skeleton of daphenylline from (S)-carvone was accomplished in 13 steps with a 7% overall yield [3]. The ortho-bromo aryl aldehyde specifically enables a self-terminating 6-exo-trig aryl radical-alkene cyclization, a transformation that would not be feasible with the para-bromo isomer or non-brominated analogs [1].

Total Synthesis Daphenylline Alkaloid Radical Cyclization Synthetic Efficiency Yield

Enantioselective Synthesis of Tetrahydroquinoline Alkaloids

The aldehyde functionality of 3-(2-bromophenyl)propanal serves as a versatile entry point for stereoselective transformations. Its condensation with chiral tert-butanesulfinamide yields chiral N-tert-butanesulfinyl imines, which upon addition of Grignard reagents proceed with high diastereoselectivity [1]. This stereocontrol is a direct consequence of the chiral auxiliary and the electronic/steric environment of the ortho-bromophenyl group. The resulting sulfinamides are readily elaborated to tetrahydroquinoline alkaloids such as (-)-angustureine and (-)-cuspareine in only three additional steps [1]. While non-brominated 3-phenylpropanal could theoretically undergo similar transformations, the bromine atom in the target compound provides a crucial handle for subsequent intramolecular N-arylation to form the quinoline core, a step that would be impossible with the non-halogenated analog.

Enantioselective Synthesis Diastereoselectivity Alkaloid Chiral Sulfinyl Imines Grignard Addition

2-Bromo vs. 4-Bromo Isomer Property Comparison

A direct comparison of the ortho-bromo (2-bromo) and para-bromo (4-bromo) isomers of phenylpropanal reveals subtle but potentially significant differences in physicochemical properties. While both isomers share the same molecular formula (C9H9BrO) and molecular weight (213.07 g/mol), their computed boiling points differ: 262.98 °C for the ortho-isomer [1] versus 267.8 °C for the para-isomer [2]. Similarly, their XLogP3-AA values differ: 2.3 for the ortho-isomer [3] versus 2.3 for the para-isomer [4] (PubChem computed). The small boiling point difference (ΔBP = -4.82 °C) may reflect differences in intermolecular interactions due to the position of the bromine substituent. These variations, while modest, can influence crystallization behavior, solubility, and chromatographic retention times, which are critical considerations during purification and isolation steps.

Isomer Comparison Physicochemical Properties Ortho-Para Effect Melting Point Density

3-(2-Bromophenyl)propanal: High-Value Application Scenarios


Total Synthesis of Daphenylline Alkaloids

Procure 3-(2-bromophenyl)propanal as the starting material for the construction of the ACDE ring system of daphenylline, achieving a 10-step sequence with a 17% overall yield. This route outperforms alternative syntheses of daphenylline-related scaffolds, which require 13–19 steps and yield only 7.0–7.6% [1][2][3]. The ortho-bromo substitution is critical for the key self-terminating 6-exo-trig aryl radical-alkene cyclization, a transformation not feasible with the para-bromo isomer or non-brominated analogs.

Enantioselective Tetrahydroquinoline Alkaloid Synthesis

Employ 3-(2-bromophenyl)propanal in the preparation of chiral N-tert-butanesulfinyl imines, which undergo Grignard additions with high diastereoselectivity [1]. The resulting sulfinamides are then converted to tetrahydroquinoline alkaloids such as (-)-angustureine and (-)-cuspareine in only three steps, leveraging the aryl bromide for intramolecular N-arylation. This approach integrates stereocontrol and halogen-mediated cyclization in a single building block, streamlining the synthesis of nitrogen-containing heterocycles.

Sequential Orthogonal Functionalization Strategies

Utilize the bifunctional nature of 3-(2-bromophenyl)propanal in medicinal chemistry campaigns requiring sequential or orthogonal transformations. The aldehyde group can undergo reductive amination, Wittig olefination, or nucleophilic addition, while the ortho-bromo substituent remains intact for subsequent Suzuki-Miyaura, Heck, or Sonogashira cross-couplings [1]. This dual reactivity enables the rapid assembly of diverse libraries of drug-like molecules without the need for protecting group manipulations or intermediate functional group installations.

Chromatography Method Development and Standardization

Given its distinct lipophilicity (LogP = 2.58) and boiling point (262.98 °C) compared to non-brominated (LogP = 2.04, BP = 217.7 °C) and chloro analogs (LogP = 2.47, BP = 238.57 °C), 3-(2-bromophenyl)propanal serves as a useful reference compound for developing reverse-phase HPLC methods and optimizing separation conditions for brominated aromatic aldehydes [1][2][3]. Its properties allow for clear retention time differentiation and method validation in analytical chemistry settings.

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